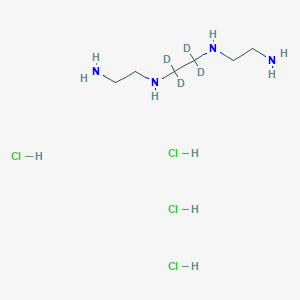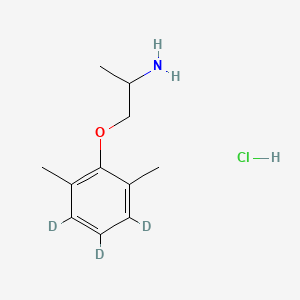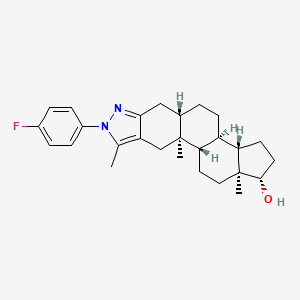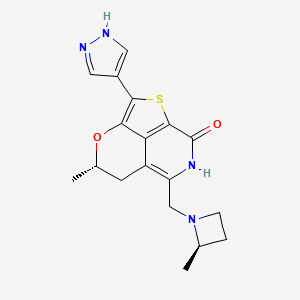
GPR52 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR52 agonist-1 is a potent, orally active, and blood-brain barrier penetrant agonist of the G protein-coupled receptor 52 (GPR52). This compound has shown significant potential in modulating cyclic adenosine monophosphate (cAMP) signaling pathways, making it a promising candidate for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders .
Preparation Methods
The synthesis of GPR52 agonist-1 involves several key steps. One common synthetic route includes the reduction of starting materials using triethylsilane and trifluoroacetic acid, followed by nucleophilic substitution reactions and coupling with aminoethanol . The reaction conditions typically involve the use of organic solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency.
Chemical Reactions Analysis
GPR52 agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylsilane, trifluoroacetic acid, and aminoethanol . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Scientific Research Applications
GPR52 agonist-1 has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has shown promise in modulating cAMP signaling pathways, which are crucial for regulating neuronal excitability, synaptic plasticity, and gene expression . This compound has demonstrated antipsychotic-like and procognitive effects in preclinical models, making it a potential candidate for the treatment of schizophrenia . Additionally, this compound has been investigated for its ability to suppress methamphetamine-induced hyperactivity, suggesting its potential use in substance use disorders .
Mechanism of Action
The mechanism of action of GPR52 agonist-1 involves its binding to the GPR52 receptor, which activates adenylate cyclase. This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . The elevated cAMP levels activate other proteins and enzymes that regulate gene expression, neuronal excitability, and synaptic plasticity. This modulation of cAMP signaling pathways is believed to underlie the compound’s therapeutic effects in neuropsychiatric disorders .
Comparison with Similar Compounds
GPR52 agonist-1 can be compared with other similar compounds, such as FTBMT and HTL0041178. FTBMT is a selective GPR52 agonist that has shown antipsychotic-like and procognitive effects in rodents . HTL0041178 is another potent GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models . Both compounds share similar mechanisms of action, involving the modulation of cAMP signaling pathways, but differ in their chemical structures and pharmacokinetic properties. This compound is unique in its ability to penetrate the blood-brain barrier and its potential for treating a broader range of neuropsychiatric disorders .
Properties
Molecular Formula |
C25H21ClFNO2S |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
3-[2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29) |
InChI Key |
YNXYTOJEFCKHEM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC(=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)






![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)




